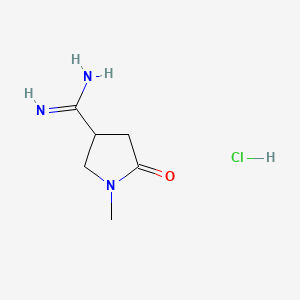
6-Fluoro-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are compounds consisting of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4’-bipyridine can be achieved through several methods, including:
Suzuki Coupling: This method involves the coupling of 6-fluoropyridine-2-boronic acid with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Negishi Coupling: This method involves the coupling of 6-fluoropyridine-2-zinc halide with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and provides high yields.
Stille Coupling: This method involves the coupling of 6-fluoropyridine-2-stannane with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Fluoro-2,4’-bipyridine typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The reactions are optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of 6-Fluoro-2,4’-bipyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.
Substitution: The fluorine atom in 6-Fluoro-2,4’-bipyridine can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: N-oxides of 6-Fluoro-2,4’-bipyridine.
Reduction: Dihydro derivatives of 6-Fluoro-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-2,4’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes. The fluorine atom enhances the electron-withdrawing properties, making it a valuable ligand for transition metal complexes.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Materials Science: 6-Fluoro-2,4’-bipyridine is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It is used as a ligand in catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, affecting the reactivity and stability of the metal complex. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the drug.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine ligand in coordination chemistry.
4,4’-Bipyridine: Another common bipyridine ligand with different coordination properties.
6-Chloro-2,4’-bipyridine: Similar to 6-Fluoro-2,4’-bipyridine but with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2,4’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties. This makes it a valuable ligand in coordination chemistry, as it can stabilize metal centers and influence their reactivity. Additionally, the fluorine atom can affect the compound’s biological activity, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2-fluoro-6-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJSMPHOONNXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673530 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214360-31-2 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
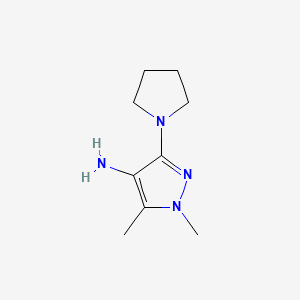
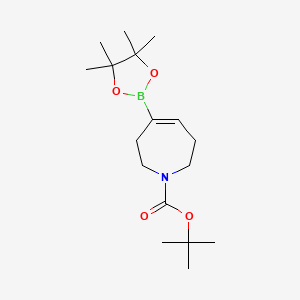
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

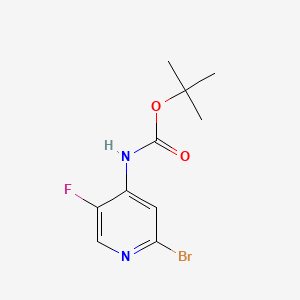
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)
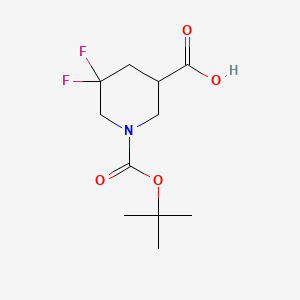
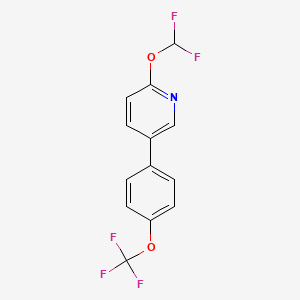

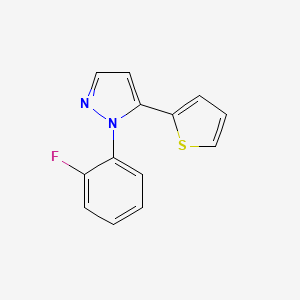
![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)
